3-(3-iodophenyl)propanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 3-(Diphenylphosphino)propanoic acid was used as a ligand in copper-catalyzed C-N coupling reactions, showing high efficiency and yields . Another approach involved using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing a range of heterocyclic compounds . Additionally, a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a structured approach to optimizing the side chains for improved biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . In another study, ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid were proposed, and their vibrational modes were correlated with experimental IR spectra .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in different contexts. The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involved a condensation reaction, and its properties were analyzed using various spectroscopic methods . Another study reported the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, along with the susceptibility of the product to auto-oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Iodophenyl)propanoic Acid have been characterized. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed by UV-visible absorption spectroscopy, and its thermal stability was assessed using TG-DTA . The vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was aided by IR and Raman spectroscopy, providing insights into the hydrogen bonding and electronic charge delocalization .
Scientific Research Applications
1. X-Ray Contrast and Toxicity Studies
- Renal Insufficiency and Cholecystography : Iopanoic acid, closely related to 3-(3-iodophenyl)propanoic acid, has been used in cholecystography for its excellent x-ray contrast and minimal toxicity. However, there are reports of renal insufficiency following its administration (René & Mellinkoff, 1959).
2. Chemistry and Material Science
- Polybenzoxazine Synthesis : Phloretic acid, a derivative of 3-(3-iodophenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative in materials science (Trejo-Machin et al., 2017).
- Synthesis of Antiinflammatory Drugs : The coupling of organic compounds with enantiopure 3-(3-iodophenyl)propanoic acids is a general method for synthesizing optically active arylpropanoic acids, relevant in the synthesis of anti-inflammatory drugs (Hamon et al., 1995).
- Catalytic Transformations in Organic Synthesis : The compound has been used in sequential coupling-cyclization reactions, demonstrating its utility in organic synthesis and catalysis (Kobayashi et al., 2008).
3. Pharmacology and Biochemistry
- Anti-Inflammatory Activities : Certain phenolic compounds derived from 3-(3-iodophenyl)propanoic acid have shown anti-inflammatory effects in pharmacological studies (Ren et al., 2021).
- Electrochemical Studies : The electrochemical hydrogenation of derivatives of 3-(3-iodophenyl)propanoic acid has been studied, shedding light on potential applications in electrochemistry (Korotaeva et al., 2011).
4. Flame Retardancy in Materials
- Flame Retardancy in Cellulose Fabrics : Derivatives of 3-(3-iodophenyl)propanoic acid have been used as flame retardant agents in materials like cellulose fabrics, demonstrating their potential in enhancing fire safety (Zhang et al., 2008).
5. Chiral Intermediate in Drug Synthesis
- Synthesis of Antidepressant Drugs : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs, highlighting its significance in medicinal chemistry (Choi et al., 2010).
6. Other Applications
- Topical Skin Care : A derivative of 3-(3-iodophenyl)propanoic acid, phloretamide, has been used in anti-aging skin care compositions (Wawrzyniak et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLXNAUNBQJVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397635 | |
Record name | 3-(3-iodophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-iodophenyl)propanoic Acid | |
CAS RN |
68034-75-3 | |
Record name | 3-(3-iodophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Iodophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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